N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine
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Overview
Description
N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine: is a chemical compound with the molecular formula C11H11N5 . It is a derivative of quinoxaline and imidazole, two important heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-chloroquinoxaline with 2-aminoimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent and as a treatment for neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Brimonidine: An α2-adrenoceptor agonist used in the treatment of glaucoma.
Tizanidine: A muscle relaxant used to treat spasticity.
Uniqueness: N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-2-amine is unique due to its dual heterocyclic structure, combining the properties of both quinoxaline and imidazole. This gives it a distinct set of chemical and biological activities compared to other similar compounds .
Properties
CAS No. |
391241-54-6 |
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Molecular Formula |
C11H11N5 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-2-4-9-8(3-1)14-7-10(15-9)16-11-12-5-6-13-11/h1-4,7H,5-6H2,(H2,12,13,15,16) |
InChI Key |
ACYGVAVUNGWGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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